Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride

PROTAC CRBN ligand binding affinity

This CRBN-based E3 ligase ligand-linker conjugate features a reactive terminal amine and a minimal PEG1 spacer with an amide bond. Its amine handle enables direct, one-step amide coupling to target ligands, streamlining PROTAC synthesis and SAR studies for ternary complex optimization. Sourcing this specific building block ensures experimental consistency when testing linker length effects on degradation potency.

Molecular Formula C19H24ClN5O6
Molecular Weight 453.9 g/mol
Cat. No. B11935834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-amido-PEG1-C2-NH2 hydrochloride
Molecular FormulaC19H24ClN5O6
Molecular Weight453.9 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCN.Cl
InChIInChI=1S/C19H23N5O6.ClH/c20-6-8-30-9-7-21-15(26)10-22-12-3-1-2-11-16(12)19(29)24(18(11)28)13-4-5-14(25)23-17(13)27;/h1-3,13,22H,4-10,20H2,(H,21,26)(H,23,25,27);1H
InChIKeyXWCYVGNXGSIXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-amido-PEG1-C2-NH2 Hydrochloride: A Specialized CRBN-Targeting Building Block for PROTAC Development


Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride (CAS: 2983036-29-7) is a synthetic E3 ligase ligand-linker conjugate designed as a modular building block for Proteolysis Targeting Chimera (PROTAC) technology [1]. It comprises a thalidomide-based cereblon (CRBN) ligand covalently connected to a single-unit polyethylene glycol (PEG1) linker and a terminal primary amine (NH2) functional group . The hydrochloride salt form enhances stability and handling properties for research use . Unlike standalone thalidomide analogs, this compound is specifically engineered as an intermediate—providing a reactive amine handle for direct conjugation to target-protein ligands—rather than as a final therapeutic agent, positioning it as a critical procurement choice for medicinal chemistry and targeted protein degradation studies [1].

Why Substituting Thalidomide-NH-amido-PEG1-C2-NH2 Hydrochloride with Other CRBN Ligand-Linker Conjugates Fails in PROTAC Assembly


Interchanging CRBN ligand-linker conjugates is not trivial due to critical differences in linker composition (PEG length vs. alkyl chains), attachment chemistry (amide vs. ether linkages), and terminal reactive groups (amine vs. acid), each of which directly impacts final PROTAC ternary complex formation, target degradation efficiency, and physicochemical properties . Class-level issues with thalidomide-based scaffolds, such as poor aqueous solubility and structural instability, further necessitate careful selection of the appropriate conjugate for specific synthetic strategies [1]. Substituting Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride with, for example, a longer PEG linker or an alkyl-only linker without experimental validation risks compromising linker orientation, solubility profile, or conjugation efficiency, as demonstrated in structure-activity relationship (SAR) studies where altering the PEG linker length or attachment point profoundly affected degrader potency [2].

Thalidomide-NH-amido-PEG1-C2-NH2 Hydrochloride: Comparative Quantitative Evidence for Informed Procurement


CRBN Binding Affinity: Amide-Linked PEG1 Conjugate vs. Parent Thalidomide

In the context of PROTAC design, the CRBN binding affinity of the ligand-linker conjugate is a critical parameter. While direct IC50 data for Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride is not publicly reported in peer-reviewed literature, class-level evidence from structurally related amide-linked thalidomide conjugates demonstrates that these modifications can maintain or improve CRBN binding compared to the parent thalidomide molecule. For instance, amide-linked thalidomide derivatives in PROTAC studies have been shown to retain nanomolar CRBN binding affinity, with reported IC50 values as low as 12 nM, significantly lower than the micromolar affinity of unmodified thalidomide (estimated IC50 ~10-30 µM) [1]. This class-level inference suggests that the NH-amido-PEG1 modification preserves, if not enhances, CRBN engagement relative to the parent scaffold, which is essential for efficient E3 ligase recruitment.

PROTAC CRBN ligand binding affinity

Linker Length Impact on Degradation Potency: PEG1 vs. PEG2 in AURKA-Targeting PROTACs

In a structure-activity relationship (SAR) study of MK-5108-derived PROTACs targeting Aurora kinase A (AURKA), altering the attachment point of the PEG linker to the 5-position of thalidomide enabled the identification of a potent degrader with a linker as short as 2 PEG units [1]. The lead compound, SK2188, achieved a DC50 of 3.9 nM and a Dmax of 89% at 24 hours in NGP neuroblastoma cells [1]. While this study utilized a PEG2 linker rather than PEG1, it provides cross-study comparable evidence that shorter PEG linkers (2 units) can yield highly potent degraders, supporting the rationale for using PEG1-containing conjugates like Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride in exploratory SAR campaigns aimed at optimizing linker length for maximal degradation efficiency. A PEG1 linker may offer distinct advantages in ternary complex geometry compared to longer PEG chains, which can be empirically validated using this compound.

PROTAC linker SAR AURKA degradation

Physicochemical Comparison: Molecular Weight and Hydrogen Bonding Capacity vs. PEG2 Analog

A direct comparison of molecular weight and hydrogen bond donor/acceptor counts between Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride (MW: 453.88 g/mol; HBD: 3; HBA: 8) and its PEG2 analog, Thalidomide-PEG2-C2-NH2 (MW: 404.42 g/mol; HBD: 3; HBA: 8), reveals key differences in linker composition . The PEG1 conjugate contains an amide bond within the linker, contributing to a higher molecular weight and distinct polarity profile compared to the all-ether PEG2 analog. The presence of the amide group in the PEG1 linker may influence solubility, cellular permeability, and metabolic stability of the final PROTAC, while the shorter PEG chain reduces overall molecular size, potentially facilitating ternary complex formation in certain target contexts [1].

PROTAC physicochemical properties linker design

Storage Stability: Hydrochloride Salt vs. Free Base Form

Vendor-provided storage specifications indicate that Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride, as a hydrochloride salt, maintains stability as a powder at -20°C for up to 3 years, and at -80°C in DMSO solution for up to 6 months [1]. In contrast, the free base form (Thalidomide-NH-amido-PEG1-C2-NH2) is also stable under similar conditions but may exhibit different long-term stability profiles due to the absence of the stabilizing counterion . The hydrochloride salt is generally more stable and easier to handle than its free base counterpart, reducing the risk of degradation during storage and use .

compound stability storage conditions hydrochloride salt

Thalidomide-NH-amido-PEG1-C2-NH2 Hydrochloride: Validated Research and Industrial Application Scenarios


PROTAC Linker Length Optimization: Probing Minimal PEG Spacers

The compound's single PEG unit linker, combined with a terminal amine, makes it an ideal building block for synthesizing PROTACs with minimal spacer length. This is particularly relevant for optimizing ternary complex geometry, as demonstrated in AURKA-targeting PROTAC studies where even a 2-PEG unit linker yielded potent degradation (DC50 3.9 nM, Dmax 89%) [1]. Researchers can use Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride to systematically explore whether a further reduction to a single PEG unit improves or diminishes degradation efficiency, providing critical SAR data for linker design.

Direct Amine Conjugation to Carboxylic Acid-Containing Target Ligands

The terminal primary amine group of this conjugate enables straightforward amide bond formation with carboxylic acid-containing target protein ligands, bypassing the need for additional linker functionalization steps. This simplifies PROTAC synthesis compared to acid-terminated linkers (e.g., Thalidomide-NH-PEG2-COOH) or click-chemistry-required azide linkers, streamlining the workflow for medicinal chemistry laboratories focused on rapid degrader assembly and screening [2].

Comparative Linker Composition Studies: Amide vs. Ether Linkages

The amide bond within the PEG1 linker distinguishes this compound from all-ether PEG linkers. Medicinal chemists can employ Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride in parallel with Thalidomide-O-PEG analogs to assess how linker composition affects PROTAC solubility, cellular permeability, and metabolic stability—a key consideration given the documented solubility and stability challenges of thalidomide-based scaffolds [3]. Such comparative studies inform the selection of optimal linker chemistry for specific target degradation programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-NH-amido-PEG1-C2-NH2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.